molecular formula C6H12ClNO3 B2635130 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2260930-69-4

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2635130
CAS No.: 2260930-69-4
M. Wt: 181.62
InChI Key: SGFURCNATZDVHK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(hydroxymethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-6(5(9)10)1-2-7-3-6;/h7-8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFURCNATZDVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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